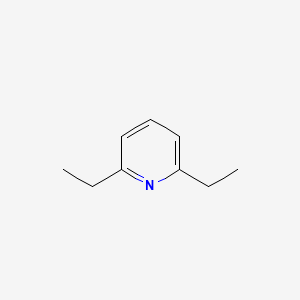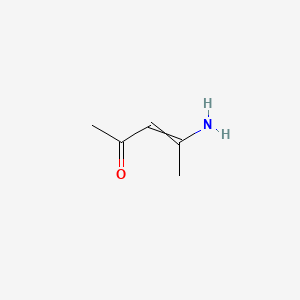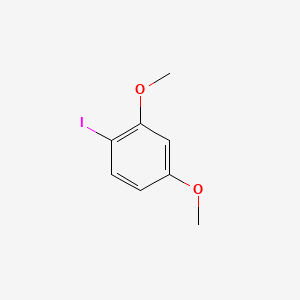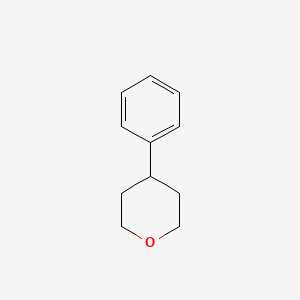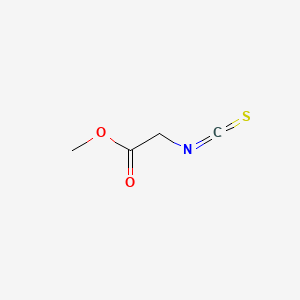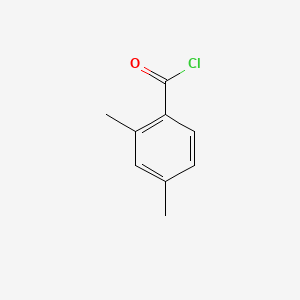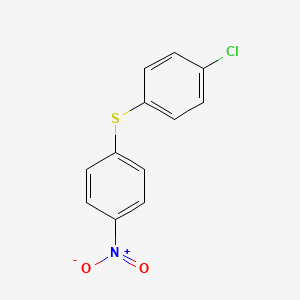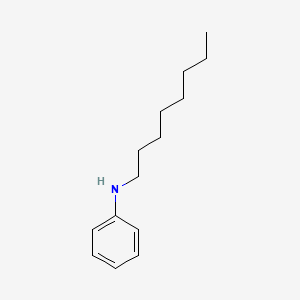
N-Octylaniline
Vue d'ensemble
Description
N-Octylaniline is a chemical compound that has been studied for various applications, including the synthesis of perylene-based chromophores, extraction and separation of noble metals, and as a ligand in metal complexes. It is an organic compound derived from aniline with an octyl group attached to the nitrogen atom.
Synthesis Analysis
The synthesis of N-Octylaniline can be achieved through different methods. One approach involves the nitration of n-octylbenzene followed by reduction with tin and hydrochloric acid. Another method includes the high-temperature reaction of aniline with 1-octanol in the presence of zinc chloride. Both methods have been found to be effective for the preparation of N-Octylaniline, with the first method yielding better results and less emulsion formation during noble metal extractions .
Molecular Structure Analysis
The molecular structure of N-Octylaniline derivatives has been explored through various spectroscopic techniques. For instance, bis(n-octylamino)perylene-3,4:9,10-bis(dicarboximide)s, which are synthesized from N-Octylaniline, have been studied using electron paramagnetic resonance (EPR) and electron-nuclear double resonance (ENDOR) spectroscopy. These studies, along with density functional theory (DFT) calculations, provide insights into the molecular orbitals, spin density distributions, and geometries of the radical cations formed by these compounds .
Chemical Reactions Analysis
N-Octylaniline participates in various chemical reactions, particularly in the extraction and separation of metals. It has been used in the liquid-liquid extraction of platinum(IV), palladium(II), tellurium(IV), and molybdenum(VI) from acidic media. The compound forms complexes with these metals, allowing for their quantitative extraction and subsequent spectrophotometric analysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-Octylaniline and its derivatives are crucial for their applications. For example, the radical cations of alkylamino-functionalized perylene compounds, which include N-Octylaniline derivatives, are stable and do not show signs of deprotonation of the secondary amines. These properties make them valuable for developing new photoactive charge transport materials . Additionally, the extraction efficiency of N-Octylaniline for noble metals is influenced by the concentration of mineral acids, and the compound has been successfully applied to the analysis of various materials, including mattes, sludges, and flotation concentrates .
Applications De Recherche Scientifique
Extraction and Separation of Metals
N-Octylaniline has significant applications in the extraction and separation of various metals. It has been utilized in the liquid-liquid extraction of palladium(II) from hydrochloric acid media, showcasing its effectiveness in the separation of palladium(II) from other metals like iron(III), cobalt(II), nickel(II), and copper(II) (Lokhande, Anuse, & Chavan, 1998). Similar methods have been developed for platinum(IV), where N-n-octylaniline in xylene is used for extractive separation from acidic media (Lokhande, Anuse, & Chavan, 1998).
Application in Alloy and Synthetic Mixture Analysis
N-Octylaniline is applicable in the analysis of synthetic mixtures and alloys. For example, it has been employed in the extraction study of tellurium(IV) from hydrochloric acid media for the analysis of alloy samples (Sargar & Anuse, 2001). This method demonstrates the versatility of N-Octylaniline in handling complex sample matrices.
Safety And Hazards
Propriétés
IUPAC Name |
N-octylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N/c1-2-3-4-5-6-10-13-15-14-11-8-7-9-12-14/h7-9,11-12,15H,2-6,10,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCULWAWIZUGXTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20184139 | |
| Record name | N-Octylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20184139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Octylaniline | |
CAS RN |
3007-71-4 | |
| Record name | N-Octylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003007714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Octylaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151235 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Octylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20184139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

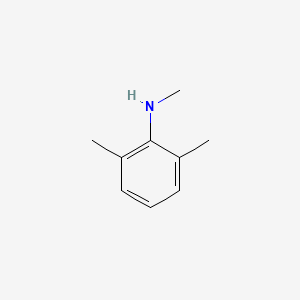
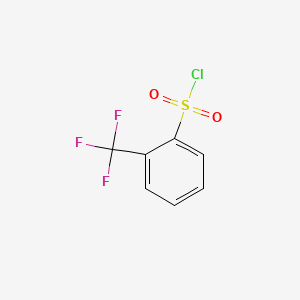

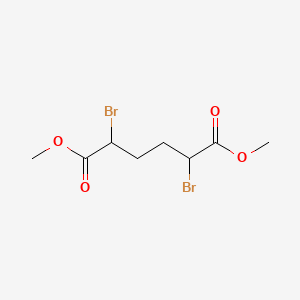

![5-Methylimidazo[1,2-a]pyridine](/img/structure/B1295257.png)
